4-[Imino(phenyl)methyl]morpholin-4-ium fluoride
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Overview
Description
4-[Imino(phenyl)methyl]morpholin-4-ium fluoride is a chemical compound that features a morpholine ring substituted with an imino group and a phenyl group
Preparation Methods
The synthesis of 4-[Imino(phenyl)methyl]morpholin-4-ium fluoride typically involves the reaction of morpholine with an appropriate imino compound and a phenyl group source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
4-[Imino(phenyl)methyl]morpholin-4-ium fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the imino or phenyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[Imino(phenyl)methyl]morpholin-4-ium fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-[Imino(phenyl)methyl]morpholin-4-ium fluoride exerts its effects involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-[Imino(phenyl)methyl]morpholin-4-ium fluoride include:
- 4-[Imino(phenyl)methyl]morpholin-4-ium chloride
- 4-[Imino(phenyl)methyl]morpholin-4-ium bromide
- 4-[Imino(phenyl)methyl]morpholin-4-ium iodide
These compounds share similar structural features but differ in their counterions, which can influence their chemical reactivity and applications. The fluoride variant is unique due to the specific properties imparted by the fluoride ion, such as increased stability and reactivity in certain chemical environments.
Properties
CAS No. |
193415-79-1 |
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Molecular Formula |
C11H15FN2O |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
morpholin-4-ium-4-yl(phenyl)methanimine;fluoride |
InChI |
InChI=1S/C11H14N2O.FH/c12-11(10-4-2-1-3-5-10)13-6-8-14-9-7-13;/h1-5,12H,6-9H2;1H |
InChI Key |
OHKQHWHRZATJIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1C(=N)C2=CC=CC=C2.[F-] |
Origin of Product |
United States |
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